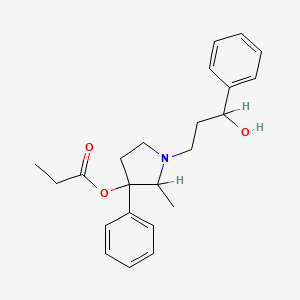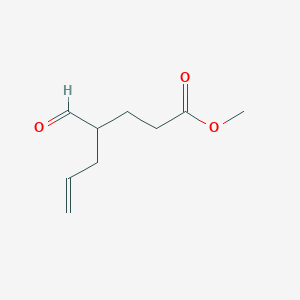
Methyl 4-formylhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formylhept-6-enoate is an organic compound characterized by its unique structure, which includes a formyl group (–CHO) and an ester group (–COOCH3) attached to a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-formylhept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with formic acid and methanol under acidic conditions. This esterification reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-formylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-formylhept-6-enoic acid.
Reduction: 4-hydroxyhept-6-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formylhept-6-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 4-formylhept-6-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparación Con Compuestos Similares
Methyl 4-formylhexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-formylheptanoate: Similar structure but without the double bond.
Ethyl 4-formylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-formylhept-6-enoate is unique due to the presence of both a formyl group and an ester group on a heptene chain, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propiedades
Número CAS |
65266-23-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 4-formylhept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-8(7-10)5-6-9(11)12-2/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
JXHXTBGCISHWPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
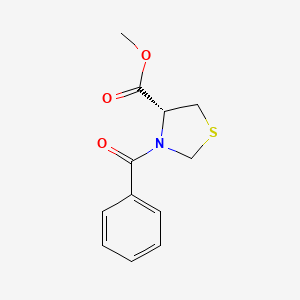
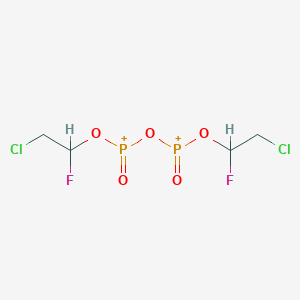
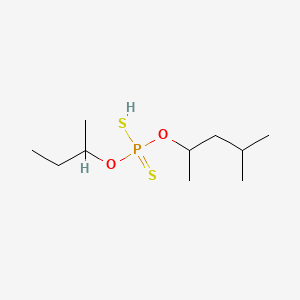
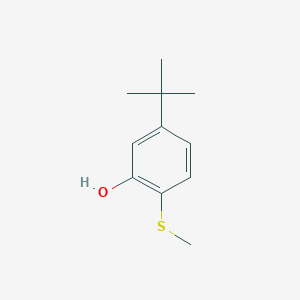
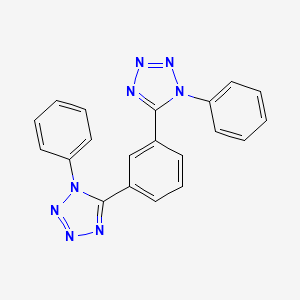
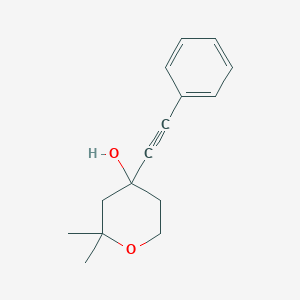

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)
![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)

